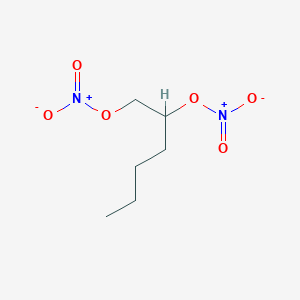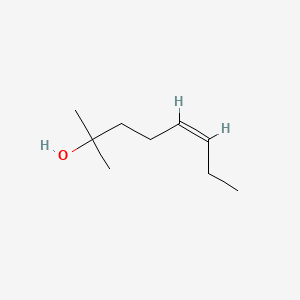
Sodium dimethylpiperidine-1-dithiocarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dimethylpiperidine-1-dithiocarboxylate is a heterocyclic organic compound with the molecular formula C8H14NNaS2 It is primarily used in research and experimental applications due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethylpiperidine-1-dithiocarboxylate typically involves the reaction of dimethylpiperidine with carbon disulfide in the presence of a base, followed by the addition of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dimethylpiperidine-1-dithiocarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Sodium dimethylpiperidine-1-dithiocarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium dimethylpiperidine-1-dithiocarboxylate involves its ability to interact with metal ions and other nucleophiles. This interaction can lead to the formation of stable complexes, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and protein interactions is of particular interest.
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Another dithiocarboxylate compound with similar chemical properties.
Sodium dimethyldithiocarbamate: Shares the dithiocarboxylate functional group but differs in the alkyl substituents.
Uniqueness: Sodium dimethylpiperidine-1-dithiocarboxylate is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other dithiocarboxylates may not be as effective.
Propriétés
Numéro CAS |
93981-33-0 |
|---|---|
Formule moléculaire |
C8H14NNaS2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
sodium;2,2-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
IWQCHUFSCNXBAV-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCCN1C(=S)[S-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


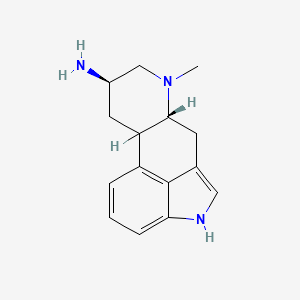


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
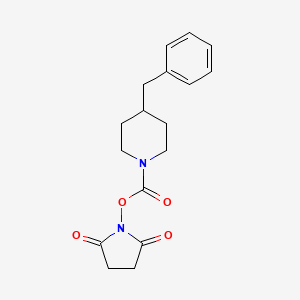
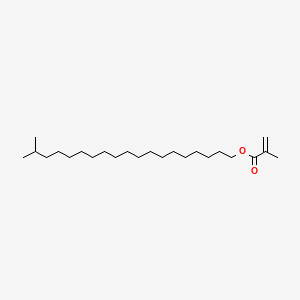
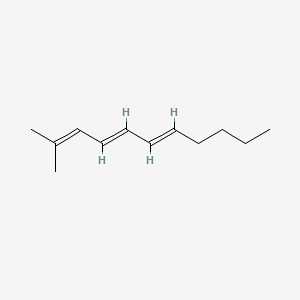
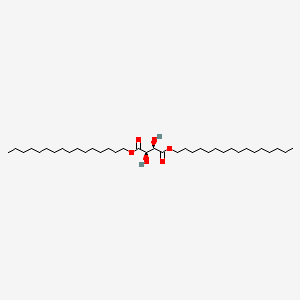
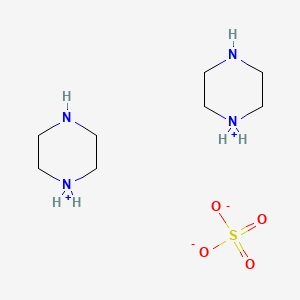
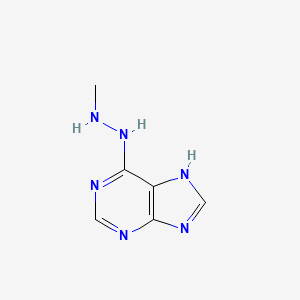
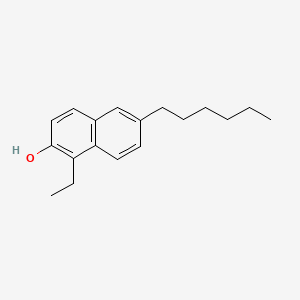
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
